molecular formula C10H15N3 B13303932 11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene

11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene

Cat. No.: B13303932
M. Wt: 177.25 g/mol
InChI Key: IPDQWLVPRZDALB-UHFFFAOYSA-N
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Description

11-Methyl-1,8,10-triazatricyclo[7300,3,7]dodeca-9,11-diene is a complex organic compound with the molecular formula C10H15N3 This compound is characterized by its unique tricyclic structure, which includes three nitrogen atoms and a methyl group attached to the triazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted cyclopentadiene and azides can be used, followed by a series of cycloaddition reactions to form the tricyclic core. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial-scale production would involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazatricyclo framework allows for substitution reactions, where functional groups can be introduced or modified using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene is unique due to its specific tricyclic framework and the presence of three nitrogen atoms. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and potential biological activity further distinguishes it from similar compounds.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

11-methyl-1,8,10-triazatricyclo[7.3.0.03,7]dodeca-9,11-diene

InChI

InChI=1S/C10H15N3/c1-7-5-13-6-8-3-2-4-9(8)12-10(13)11-7/h5,8-9H,2-4,6H2,1H3,(H,11,12)

InChI Key

IPDQWLVPRZDALB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2CC3CCCC3NC2=N1

Origin of Product

United States

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